4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 4-position and a 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl side chain.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18-5-6-19(26)24(18)17-3-1-14(2-4-17)20(27)21-8-9-23-12-16(11-22-23)15-7-10-28-13-15/h1-4,7,10-13H,5-6,8-9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZQNLNUMNLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan and pyrazole groups through a series of coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in Monoclonal Antibody Production Enhancement
Compound of Interest :
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Key Substituents : Dioxopyrrolidinyl (polar), pyrazole-furan ethyl (aromatic heterocycles).
Analog 1 : 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)
- Key Substituents: 2,5-Dimethylpyrrole (non-polar), dioxopyrrolidinyl.
- Activity: Enhances monoclonal antibody production in CHO cells by 20–30%. Suppresses cell growth and galactosylation (critical for antibody quality). SAR: The dimethylpyrrole group is critical for activity.
Comparison :
- The target compound replaces MPPB’s dimethylpyrrole with a pyrazole-furan ethyl group. This substitution may reduce steric hindrance and increase solubility due to the furan’s oxygen atom. However, the absence of dimethylpyrrole could diminish antibody production enhancement unless the pyrazole-furan compensates via alternative binding modes.
Pyrazole-Containing Derivatives
Analog 2 : 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides (5a–n)
- Key Substituents : Hydrazide linkers, variable phenyl acetic acids.
- Activity :
- Demonstrated antimicrobial and anticancer activity in vitro.
- Hydrazide groups enable metal chelation and enzyme inhibition.
Comparison :
- The target compound lacks a hydrazide linker but incorporates a pyrazole-furan ethyl chain. This structural difference suggests divergent biological targets: hydrazides may interact with metalloenzymes, while the pyrazole-furan group could engage in π-π stacking with aromatic residues in kinases or GPCRs.
GPCR/Ion Channel Modulators
- Structure : 2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide.
- Activity: TRPV4 channel antagonist with nanomolar potency.
Comparison :
- Both compounds share a benzamide scaffold but differ in substituents. HC067047’s morpholinylpropyl and trifluoromethylphenyl groups enhance lipophilicity and membrane penetration, whereas the target compound’s dioxopyrrolidinyl and furan-pyrazole groups may favor polar interactions (e.g., with extracellular domains of receptors).
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in enhancing monoclonal antibody (mAb) production. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural configuration comprising:
- A benzamide core .
- A furan ring .
- A pyrazole moiety .
- A dioxopyrrolidine group .
These structural elements contribute to its reactivity and biological activity, particularly in biopharmaceutical contexts.
Research indicates that this compound enhances mAb production in recombinant Chinese hamster ovary (CHO) cells through several mechanisms:
- Increased Energy Availability : It was observed to suppress cell growth while simultaneously increasing glucose uptake and intracellular ATP levels during antibody production. This suggests a modulation of metabolic pathways that favor energy availability for productive cellular activities.
- Glycosylation Modulation : The compound influences glycosylation patterns of antibodies, notably reducing galactosylation levels. This alteration is significant as it can enhance the therapeutic efficacy of antibodies by improving their pharmacokinetic properties.
- Histone Deacetylase Inhibition : Preliminary studies suggest that it may act as a histone deacetylase inhibitor, which could open avenues for cancer therapy and epigenetic regulation.
Case Studies
A pivotal study published in PLOS ONE evaluated a library of 23,227 chemicals to identify those capable of enhancing mAb production. The findings indicated that the compound significantly increased mAb yields in CHO cells, marking it as a promising candidate for further research in biopharmaceutical manufacturing.
Table of Biological Activity
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Monoclonal Antibody Production | Enhanced yield in CHO cells | Increased glucose uptake, ATP levels |
| Glycosylation Patterns | Reduced galactosylation | Modulation of glycosylation pathways |
| Histone Deacetylase Inhibition | Potential therapeutic application in cancer | Epigenetic modulation |
Comparative Analysis with Similar Compounds
Compounds structurally similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide often target singular pathways. However, this compound's dual functionality—enhancing mAb production while potentially acting as a histone deacetylase inhibitor—distinguishes it from others in its class.
Q & A
Q. Critical Characterization Techniques :
- NMR Spectroscopy : To confirm regiochemistry of the pyrazole and furan substituents .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Methodological Approach :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Screening : Evaluate Pd-based catalysts for coupling steps to reduce side products .
- Temperature Control : Use reflux conditions (~80°C) for cyclization steps to accelerate kinetics while minimizing decomposition .
- In-Process Monitoring : Employ TLC and in situ NMR to track reaction progression and adjust stoichiometry dynamically .
Basic: What in vitro assays evaluate biological activity, and what controls are essential?
Q. Recommended Assays :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
Q. Essential Controls :
- Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays).
- Negative Controls : Vehicle-only (e.g., DMSO) and scrambled compound analogs .
Advanced: How to resolve contradictions in reported bioactivity of similar compounds?
Q. Strategies :
- Orthogonal Assays : Validate initial findings using alternate methods (e.g., SPR for binding affinity if ELISA results conflict) .
- Structural Analysis : Compare X-ray crystallography or NOESY NMR data to confirm conformational differences .
- Computational Validation : Perform molecular docking to assess binding pose consistency across studies .
Basic: What computational methods predict binding affinity and interaction mechanisms?
Q. Key Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (furan oxygen) and hydrophobic (pyrrolidinone ring) features .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Advanced: How to analyze compound stability under varying pH/temperature conditions?
Q. Experimental Design :
- Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Sample at 0, 24, 48, and 72 hours .
- Degradation Analysis : Use HPLC-PDA to quantify remaining compound and LC-HRMS to identify degradants (e.g., hydrolyzed amide bonds) .
- Kinetic Modeling : Apply first-order decay models to estimate half-life under physiological conditions .
Basic: What structural features influence reactivity and bioactivity?
Q. Critical Features :
- 2,5-Dioxopyrrolidine : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes .
- Furan-Pyrazole Moiety : Facilitates π-π stacking with aromatic residues (e.g., His164 in EGFR) .
- Benzamide Core : Provides rigidity and enhances metabolic stability compared to ester analogs .
Advanced: How to use isotopic labeling for metabolic tracking?
Q. Methodology :
- Synthesis of Deuterated Analog : Replace hydrogen atoms in the benzamide core with deuterium using D2O under acidic conditions .
- In Vivo Studies : Administer the labeled compound to rodent models and analyze plasma/tissue samples via LC-MS/MS to quantify metabolites .
- Data Interpretation : Map isotopic patterns to distinguish parent compound from phase I/II metabolites (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
